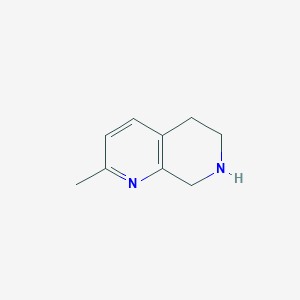

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine

説明

“2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine” is a chemical compound with the IUPAC name “methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride”. It has a molecular weight of 265.14 . This compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which include “2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine”, has been covered in various studies over the last 18 years . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Molecular Structure Analysis

The InChI code for “2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine” is 1S/C10H12N2O2.2ClH/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8;;/h2-3,11H,4-6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .

Physical And Chemical Properties Analysis

“2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine” is a powder that is stored at room temperature .

科学的研究の応用

Anticancer Properties

The compound has been found to have significant anticancer properties . It has been used in the synthesis of functionalized 1,6-naphthyridines, which have shown promising results in the treatment of various types of cancer . The anticancer activity of these compounds has been studied on different cancer cell lines .

Anti-HIV Agents

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been synthesized and studied as potential anti-HIV agents . These compounds have shown promising results in inhibiting the replication of the HIV virus .

Antimicrobial Activity

1,6-Naphthyridines, which include 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine, have been found to have a variety of applications, including antimicrobial activity . They have been used in the treatment of various bacterial and fungal infections .

Analgesic and Anti-inflammatory Activities

These compounds have also been found to have analgesic and anti-inflammatory activities . They can be used in the treatment of pain and inflammation associated with various conditions .

Antioxidant Activities

1,6-Naphthyridines have been found to have antioxidant activities . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antihypertensive and Antiarrhythmic Properties

Substituted 1,8-naphthyridine compounds, which include 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine, are used as antihypertensives and antiarrhythmics . They can help in the management of high blood pressure and irregular heart rhythms .

Herbicide Safeners

These compounds are also used as herbicide safeners . They can protect crops from the damaging effects of herbicides, thereby increasing agricultural productivity .

Immunostimulants

1,8-Naphthyridine compounds have been found to have immunostimulant properties . They can boost the immune response, thereby helping in the prevention and treatment of various diseases .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The hazard statements include H302, H315, H319, and H335 .

作用機序

Target of Action

It’s worth noting that naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities .

Mode of Action

It’s known that naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity .

Biochemical Pathways

Naphthyridines are known to impact a broad spectrum of biological pathways due to their diverse biological activities .

Pharmacokinetics

The molecular weight of the compound is 14820 , which is within the optimal range for oral bioavailability.

Result of Action

It’s known that naphthyridines exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

特性

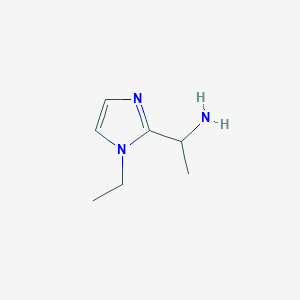

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-3,10H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPNBKOCFRWOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)

![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)